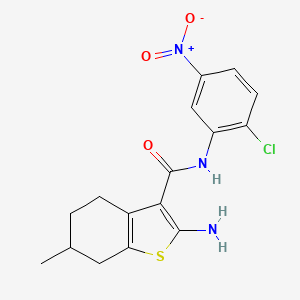

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound is a benzothiophene carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a methyl group at the 6-position and an amino group at the 2-position. The carboxamide moiety is linked to a 2-chloro-5-nitrophenyl group, introducing strong electron-withdrawing effects (chloro and nitro substituents).

Properties

IUPAC Name |

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-8-2-4-10-13(6-8)24-15(18)14(10)16(21)19-12-7-9(20(22)23)3-5-11(12)17/h3,5,7-8H,2,4,6,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGCBNIQKRCINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of Substituents: The amino, chloro, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while chlorination can be done using thionyl chloride.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Recent studies have highlighted the potential of this compound as an antiviral agent. Its structural features suggest it may inhibit viral replication mechanisms, particularly against RNA viruses. For instance, research has shown that derivatives of similar compounds exhibit significant antiviral activity by targeting specific viral enzymes .

Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the benzothiophene moiety is linked to enhanced cytotoxicity against various cancer cell lines. Preliminary data indicate that 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit similar effects by inducing apoptosis in tumor cells .

Pharmacological Applications

Receptor Modulation : This compound may act as a modulator for certain receptors involved in neurotransmission and pain pathways. Research into benzothiophene derivatives has shown promise in developing analgesics with fewer side effects compared to traditional opioids .

Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for treating metabolic disorders. For instance, studies have indicated that structurally related compounds can inhibit kinases associated with cancer proliferation .

Materials Science

Polymer Synthesis : The unique chemical structure allows for its incorporation into polymer matrices, enhancing the physical properties of materials. Research has demonstrated that incorporating benzothiophene derivatives into polymers can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Summary of Research Findings

Case Studies

- Antiviral Study : A study conducted on related benzothiophene compounds demonstrated significant antiviral activity against Hepatitis C virus (HCV) NS5B polymerase with IC50 values indicating potent inhibition at low concentrations .

- Cancer Research : A series of experiments showed that compounds structurally similar to this compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction pathways .

- Material Enhancement : Research on the incorporation of benzothiophene derivatives into polymer composites revealed improved mechanical properties and thermal stability, suggesting potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on structural variations, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s nitro group increases polarity compared to analogs with chloro () or alkyl substituents (). This may reduce lipophilicity (logP) and enhance aqueous solubility .

Hydrogen-Bonding Capacity: The target compound’s amino and amide groups enable hydrogen bonding with biological targets, similar to the carbamoyl group in ’s analog. However, the nitro group lacks H-bond donor capacity, unlike the phenoxy group in ’s compound .

The 2-chloro-5-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects than the 2-chlorophenyl group in , altering electronic distribution and reactivity.

Crystallographic and Analytical Insights

- Structural Determination : Tools like SHELX and ORTEP-3 (-4) are widely used for resolving crystal structures of such compounds. The target compound’s nitro and chloro substituents may influence crystal packing via π-π stacking or halogen bonding, though specific data are absent in the evidence.

- Hydrogen-Bonding Patterns: highlights that amide and amino groups typically form robust hydrogen-bonding networks, which could stabilize the crystal lattice of the target compound compared to analogs with fewer H-bond donors.

Research Implications and Gaps

- Synthetic Challenges : Introducing the nitro group may require controlled nitration conditions to avoid side reactions, contrasting with simpler alkylation steps in ’s analog.

Biological Activity

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 587851-04-5) is a complex organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is C16H16ClN3O3S, with a molecular weight of approximately 365.83 g/mol. Its structure features a benzothiophene core with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could bind to receptors and modulate their activity, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiophene derivatives. For instance, compounds similar to 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 10.5 |

| Compound B | HCC827 (Lung) | 8.3 |

| Compound C | NCI-H358 (Lung) | 12.0 |

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

These results support the potential use of such compounds in developing new antimicrobial agents .

Case Studies

- Case Study on Antitumor Activity : A study investigated the effects of various benzothiophene derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain compounds induced significant apoptosis in A549 cells with IC50 values ranging from 8 to 12 µM, showcasing their potential as therapeutic agents against lung cancer .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several benzothiophene derivatives against E. coli and S. aureus. The compounds exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 16 µg/mL, indicating their potential as novel antibacterial agents .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic variation of reaction parameters and purification techniques. Key steps include:

- Anhydride Selection : Use reactive anhydrides (e.g., succinic or maleic anhydride) in anhydrous dichloromethane to acylate the amino group, as demonstrated in analogous tetrahydrobenzothiophene derivatives .

- Purification : Employ reverse-phase HPLC or methanol recrystallization to isolate high-purity products, with characterization via -NMR, -NMR, and HRMS to confirm structural integrity .

- Parameter Screening : Test temperature, catalyst ratios, and reaction duration to minimize side products. For example, adjusting stoichiometry of 2-chloro-5-nitroaniline precursors could enhance coupling efficiency.

Advanced: What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions in NMR or mass spectrometry data require cross-verification and advanced analytical strategies:

- Multi-Technique Validation : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm) and resolve ambiguities in aromatic proton shifts .

- Theoretical Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, aligning with frameworks that emphasize theory-experiment integration .

- Crystallography : If single crystals are obtainable, X-ray diffraction (as in structurally similar fluorophenyl analogs) provides unambiguous bond-length and conformation data .

Basic: What solvent systems and reaction conditions favor acylation of the amino group?

Methodological Answer:

Acylation efficiency depends on solvent polarity and reaction environment:

- Anhydrous Conditions : Use dry CHCl or THF to prevent hydrolysis of reactive intermediates .

- Catalyst Selection : Employ base catalysts (e.g., triethylamine) to deprotonate the amino group, enhancing nucleophilicity.

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and byproduct formation. For nitro-substituted aryl groups, lower temperatures may reduce undesired side reactions.

Advanced: How can computational chemistry predict reactivity and guide synthetic routes for this compound?

Methodological Answer:

Computational tools integrate with experimental workflows via:

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites on the benzothiophene core .

- Transition State Modeling : Simulate reaction pathways (e.g., acylation or nitro-group reduction) using software like Gaussian or ORCA to optimize activation energies .

- Docking Studies : If targeting biological activity, model interactions with enzymes (e.g., bacterial kinases) to prioritize derivatives for synthesis .

Basic: What analytical techniques are critical for characterizing crystalline forms of this compound?

Methodological Answer:

Crystalline characterization requires:

- Single-Crystal XRD : Resolve molecular packing and hydrogen-bonding patterns, as applied to fluorophenyl analogs .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs via melting-point deviations.

- Powder XRD : Compare experimental diffractograms with simulated patterns from crystallographic data to confirm phase purity.

Advanced: What strategies address inconsistent biological activity data in initial assays?

Methodological Answer:

Inconsistent results demand rigorous experimental redesign:

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects, as seen in antibacterial studies of related compounds .

- Mechanistic Profiling : Combine transcriptomics and proteomics to uncover off-target effects or metabolic instability .

- Control Replication : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions and reduce noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.